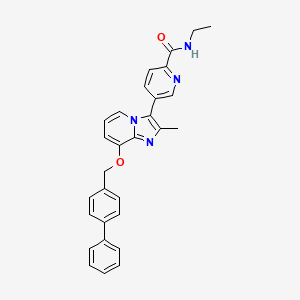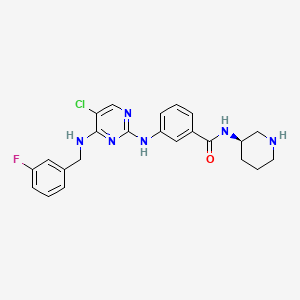
Trk-IN-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trk-IN-9 is a potent inhibitor of tropomyosin receptor kinases (TRK), specifically targeting TRKA, TRKB, and TRKC. These kinases are involved in the regulation of neuronal growth, differentiation, and survival. This compound has shown significant anticancer and antiproliferative activities, making it a valuable compound in cancer research .
Vorbereitungsmethoden
The synthesis of Trk-IN-9 involves several steps, typically starting with the preparation of the core structure, followed by functional group modifications. The synthetic route often includes the use of 2,4-diaminopyrimidine scaffold, which is a common structure in TRK inhibitors . The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the quality and consistency of the compound. This often involves optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Trk-IN-9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield different reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Trk-IN-9 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the structure-activity relationship of TRK inhibitors.
Biology: Investigated for its role in neuronal growth and differentiation.
Medicine: Explored as a potential therapeutic agent for treating cancers with TRK gene fusions.
Industry: Utilized in the development of diagnostic tools and imaging agents for cancer detection
Wirkmechanismus
Trk-IN-9 exerts its effects by inhibiting the phosphorylation of TRK receptors, thereby blocking downstream signaling pathways such as the MAPK, PI3K, and PLCγ pathways. This inhibition leads to the induction of apoptosis and the inhibition of cell proliferation in cancer cells that overexpress TRK receptors .
Vergleich Mit ähnlichen Verbindungen
Trk-IN-9 is compared with other TRK inhibitors such as larotrectinib and entrectinib. While all these compounds target TRK receptors, this compound is unique in its specific structure and binding affinity. Similar compounds include:
Larotrectinib: An orally administered TRK inhibitor used for treating TRK fusion-positive cancers.
Entrectinib: Another TRK inhibitor with a broader spectrum, also targeting ROS1 and ALK receptors
This compound stands out due to its potent inhibition of TRK phosphorylation and its potential for use in various research and therapeutic applications.
Eigenschaften
Molekularformel |
C23H24ClFN6O |
|---|---|
Molekulargewicht |
454.9 g/mol |
IUPAC-Name |
3-[[5-chloro-4-[(3-fluorophenyl)methylamino]pyrimidin-2-yl]amino]-N-[(3R)-piperidin-3-yl]benzamide |
InChI |
InChI=1S/C23H24ClFN6O/c24-20-14-28-23(31-21(20)27-12-15-4-1-6-17(25)10-15)30-18-7-2-5-16(11-18)22(32)29-19-8-3-9-26-13-19/h1-2,4-7,10-11,14,19,26H,3,8-9,12-13H2,(H,29,32)(H2,27,28,30,31)/t19-/m1/s1 |
InChI-Schlüssel |
DUAIEVYTIKHMGW-LJQANCHMSA-N |
Isomerische SMILES |
C1C[C@H](CNC1)NC(=O)C2=CC(=CC=C2)NC3=NC=C(C(=N3)NCC4=CC(=CC=C4)F)Cl |
Kanonische SMILES |
C1CC(CNC1)NC(=O)C2=CC(=CC=C2)NC3=NC=C(C(=N3)NCC4=CC(=CC=C4)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



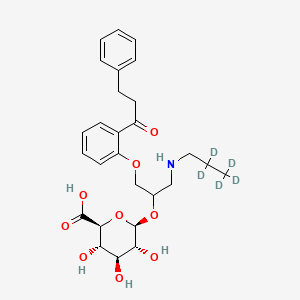



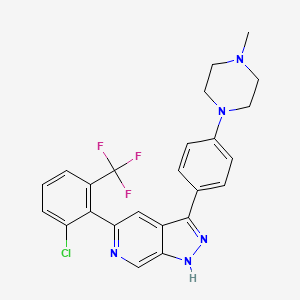
![N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide](/img/structure/B12421786.png)
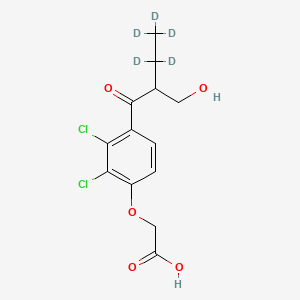
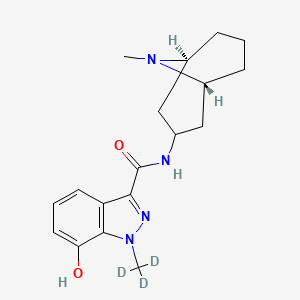
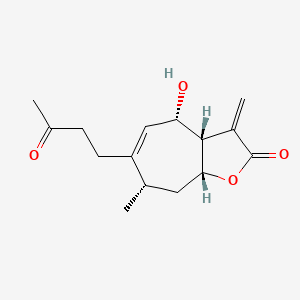
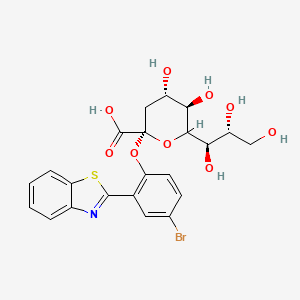
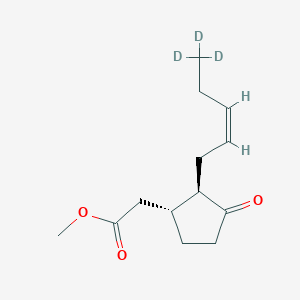
amino]propanoate-d3 Hydrochloride](/img/structure/B12421826.png)
